molecular formula C6H16Cl2N2O2 B1611784 DL-Lysine-1,2-13C2 dihydrochloride CAS No. 286437-16-9

DL-Lysine-1,2-13C2 dihydrochloride

Cat. No.: B1611784
CAS No.: 286437-16-9
M. Wt: 221.09 g/mol
InChI Key: JBBURJFZIMRPCZ-IPZVDCBLSA-N
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Description

DL-Lysine-1,2-13C2 dihydrochloride is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. The molecular formula is H2N(CH2)413CH(NH2)13CO2H·2HCl, and it has a molecular weight of 221.09 g/mol . The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DL-Lysine-1,2-13C2 dihydrochloride typically involves synthetic chemical methods. The process begins with a compound labeled with a carbon-13 isotope as the starting material. Through a series of reaction steps, the carbon-13 isotope is introduced into the molecular structure of lysine . The final product is obtained by reacting the labeled lysine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified and crystallized to obtain the final compound with high isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: DL-Lysine-1,2-13C2 dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated lysine derivatives.

Scientific Research Applications

DL-Lysine-1,2-13C2 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Lysine-1,2-13C2 dihydrochloride involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic pathways and interactions of lysine within the body. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.

Comparison with Similar Compounds

  • DL-Lysine-2-13C dihydrochloride
  • DL-Lysine-6-13C-ε-15N dihydrochloride
  • L-Lysine-13C6 hydrochloride
  • L-Lysine-15N2 hydrochloride

Comparison: DL-Lysine-1,2-13C2 dihydrochloride is unique due to the specific labeling of carbon-13 isotopes at the first and second carbon positions. This specific labeling allows for detailed studies of metabolic pathways and protein synthesis, providing insights that other labeled compounds may not offer. The high isotopic purity and stability of this compound make it particularly valuable in research applications .

Properties

IUPAC Name

2,6-diamino(1,2-13C2)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1,6+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-IPZVDCBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH]([13C](=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583875
Record name (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286437-16-9
Record name (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-1,2-13C2 dihydrochloride
Reactant of Route 2
DL-Lysine-1,2-13C2 dihydrochloride
Reactant of Route 3
DL-Lysine-1,2-13C2 dihydrochloride
Reactant of Route 4
DL-Lysine-1,2-13C2 dihydrochloride
Reactant of Route 5
DL-Lysine-1,2-13C2 dihydrochloride
Reactant of Route 6
DL-Lysine-1,2-13C2 dihydrochloride

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